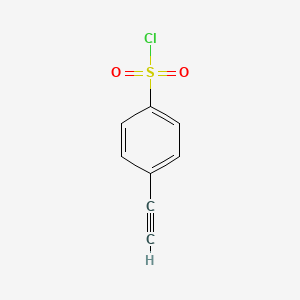

4-Ethynylbenzenesulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethynylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h1,3-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLZRCONIHDGFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 4 Ethynylbenzenesulfonyl Chloride

Reactivity of the Sulfonyl Chloride Moiety

The sulfonyl chloride (-SO₂Cl) group is a potent electrophile, making it susceptible to attack by a wide variety of nucleophiles. Its chemistry is dominated by nucleophilic acyl substitution-type reactions, where the chloride ion serves as an excellent leaving group. bioclone.netlibretexts.org

Nucleophilic Acyl Substitution Reactions with Heteroatom Nucleophiles

The primary reaction pathway for the sulfonyl chloride moiety involves substitution by heteroatom nucleophiles, such as amines, alcohols, and water. bioclone.net These reactions proceed via a nucleophilic addition-elimination mechanism, where the nucleophile initially attacks the electrophilic sulfur atom, forming a transient tetrahedral intermediate. sigmaaldrich.comwikipedia.org This intermediate then collapses, expelling the chloride ion to yield the substituted product. sigmaaldrich.comnih.gov

4-Ethynylbenzenesulfonyl chloride reacts readily with primary and secondary amines to form the corresponding N-substituted sulfonamides. wikipedia.orgorganic-chemistry.org These reactions are typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534) (TEA), to neutralize the hydrogen chloride (HCl) byproduct that is formed. sigmaaldrich.comwikipedia.org The reaction is generally fast and often exothermic. sigmaaldrich.com The resulting sulfonamides are significantly more stable than the parent sulfonyl chloride.

The general reaction is as follows: C₂H-C₆H₄-SO₂Cl + R¹R²NH → C₂H-C₆H₄-SO₂NR¹R² + HCl

The choice of amine and reaction conditions can be tailored to achieve high yields of the desired sulfonamide product.

Table 1: Representative Conditions for Sulfonamide Formation

| Amine Type | Reagents & Solvents | Typical Conditions | Product Class |

|---|---|---|---|

| Primary Amines | Aniline, Triethylamine (TEA), Tetrahydrofuran (B95107) (THF) | 0 °C to room temperature, 6 hours | N-Aryl Sulfonamide |

| Primary Amines | Allylamine, TEA, Acetone/2,4,6-trichloro- wikipedia.orgorganic-chemistry.orgalfa-chemistry.com-triazine | Microwave irradiation, 80 °C, 20 min | N-Alkenyl Sulfonamide |

This table presents generalized conditions based on reactions with various arylsulfonyl chlorides and may be adapted for 4-ethynylbenzenesulfonyl chloride. wikipedia.orgorganic-chemistry.org

The reaction of 4-ethynylbenzenesulfonyl chloride with alcohols yields sulfonate esters. This transformation is a common strategy in organic synthesis to convert a poorly leaving hydroxyl group (-OH) of an alcohol into a very good leaving group (a sulfonate). acs.orgucalgary.ca Similar to sulfonamide formation, this reaction is typically conducted in the presence of a base like pyridine. The base not only scavenges the HCl produced but also catalyzes the reaction. lumenlearning.com The reaction proceeds with retention of configuration at the alcohol's stereocenter because the C-O bond of the alcohol is not broken during the reaction.

The general reaction is as follows: C₂H-C₆H₄-SO₂Cl + R-OH → C₂H-C₆H₄-SO₂OR + HCl

The resulting sulfonate esters are valuable intermediates for subsequent nucleophilic substitution or elimination reactions.

Table 2: General Conditions for Sulfonate Ester Formation

| Alcohol Type | Reagents & Solvents | Typical Conditions | Product Class |

|---|---|---|---|

| Primary or Secondary Alcohols | Alcohol, Pyridine | 0 °C to room temperature | Alkyl Sulfonate Ester |

| Phenols | Phenol (B47542), Base (e.g., K₂CO₃), Acetone | Reflux | Aryl Sulfonate Ester |

This table presents generalized conditions based on reactions with various arylsulfonyl chlorides and may be adapted for 4-ethynylbenzenesulfonyl chloride. alfa-chemistry.com

Arenesulfonyl chlorides, including 4-ethynylbenzenesulfonyl chloride, undergo hydrolysis in the presence of water to form the corresponding sulfonic acid. The reaction mechanism is generally considered to be SN2-like. nih.gov Studies on the hydrolysis of benzenesulfonyl chloride in aqueous clusters suggest a two-step exothermic process that proceeds through a relatively unstable five-coordinate intermediate. libretexts.org The rate of hydrolysis can be influenced by the solvent system; for instance, the process is catalyzed by aqueous dioxane mixtures. magtech.com.cn The reaction kinetics for both neutral and alkaline hydrolysis are consistent with an SN2 mechanism, where bond-formation may predominate in the transition state under alkaline conditions. nih.gov

Influence of Reaction Environment on Selectivity and Efficiency

The outcome of reactions involving the sulfonyl chloride moiety is highly dependent on the reaction environment.

Solvent: The choice of solvent can influence reaction rates and, in some cases, product distribution. For sulfonamide synthesis, solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF) are common. wikipedia.orgorganic-chemistry.org For hydrolysis, the use of co-solvents like dioxane can catalyze the reaction. magtech.com.cn

Base: The presence and nature of a base are critical. In reactions with amines and alcohols, a base like pyridine or triethylamine is essential to neutralize the generated HCl, driving the reaction to completion. wikipedia.org The addition of pyridine to the reaction of a sulfonyl chloride with a secondary alcohol has been shown to proceed with inversion of stereochemistry, consistent with an SN2 pathway. In contrast, in the absence of a base, the reaction can proceed with retention of configuration via an SNi (internal nucleophilic substitution) mechanism. acs.org

Temperature: Reactions of sulfonyl chlorides are often performed at low temperatures (e.g., 0 °C) to control their high reactivity and minimize side reactions. wikipedia.orglibretexts.org

Concentration: In cases where there are competing reactive sites on a substrate, reactant concentration can be adjusted to improve chemoselectivity. Lower concentrations can sometimes favor the desired reaction pathway by minimizing intermolecular side reactions. nih.gov

Steric Hindrance: The steric bulk of the reacting alcohol or amine can affect the reaction rate. Furthermore, bulky sulfonyl chlorides can exhibit selectivity, reacting preferentially with less sterically hindered nucleophiles.

Reactivity of the Terminal Ethynyl (B1212043) Moiety

The terminal alkyne group of 4-ethynylbenzenesulfonyl chloride is a versatile functional group that participates in a variety of transformations, most notably metal-catalyzed cross-coupling and cycloaddition reactions. beilstein-journals.org The acidic nature of the terminal alkyne proton (pKa ≈ 25) also allows for its removal by a strong base to form a reactive acetylide anion. alfa-chemistry.com

A key consideration is chemoselectivity. Given the high reactivity of the sulfonyl chloride, it is often synthetically advantageous to first convert it into a more robust sulfonamide or sulfonate ester before carrying out transformations on the ethynyl group. This strategy prevents the sulfonyl chloride from interfering with the reagents and catalysts used in alkyne chemistry.

Common reactions involving the terminal ethynyl group include:

Azide-Alkyne Cycloaddition (Click Chemistry): This is a powerful and widely used reaction for forming 1,2,3-triazole rings. sigmaaldrich.comwikipedia.orgnih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reacts a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst to exclusively form the 1,4-disubstituted triazole isomer. wikipedia.orgnih.gov The reaction is highly efficient, tolerant of many functional groups, and often can be performed in aqueous solvents. sigmaaldrich.comrsc.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that uses a strained cycloalkyne (in place of a simple terminal alkyne) to react with an azide. acs.orgmagtech.com.cn While not directly applicable to 4-ethynylbenzenesulfonyl chloride itself, this highlights a key branch of alkyne cycloaddition chemistry.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Employs a ruthenium catalyst and provides the complementary 1,5-disubstituted triazole regioisomer. sigmaaldrich.comwikipedia.org

Sonogashira Coupling: This is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a fundamental method for the formation of carbon-carbon bonds and the synthesis of substituted alkynes. nih.govyoutube.com

Catalytic Hydrogenation: The triple bond of the ethynyl group can be partially or fully reduced.

Reduction to cis-Alkenes: Using a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃/quinoline), the hydrogenation can be stopped at the alkene stage, yielding the cis-alkene stereoselectively through syn-addition of hydrogen. libretexts.orgucalgary.calibretexts.orgumn.edu

Reduction to Alkanes: Using more active catalysts like platinum on carbon (Pt/C) or palladium on carbon (Pd/C) with excess hydrogen, the alkyne is fully reduced to the corresponding alkane (an ethyl group in this case). libretexts.orglumenlearning.com

Reduction to trans-Alkenes: A dissolving metal reduction, using sodium or lithium in liquid ammonia, can reduce the alkyne to a trans-alkene via an anti-addition mechanism. lumenlearning.comlibretexts.org

Table 3: Summary of Key Reactions of the Terminal Ethynyl Group

| Reaction Name | Reactants | Catalyst / Reagents | Product Type |

|---|---|---|---|

| CuAAC (Click Chemistry) | Organic Azide (R-N₃) | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1,4-Disubstituted 1,2,3-Triazole |

| Sonogashira Coupling | Aryl/Vinyl Halide (R-X) | Pd complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine Base (e.g., Et₃N) | Disubstituted Alkyne (Ar-C≡C-R) |

| Catalytic Hydrogenation (Partial) | H₂ | Lindlar's Catalyst | cis-Alkene |

| Catalytic Hydrogenation (Full) | H₂ (excess) | Pd/C, Pt/C, or Ni | Alkane |

Alkyne Hydration Reactions for Carbonyl Compound Synthesis

The terminal alkyne of 4-ethynylbenzenesulfonyl chloride can undergo hydration to yield the corresponding methyl ketone, 4-acetylbenzenesulfonyl chloride. This transformation is typically catalyzed by mercury salts in the presence of aqueous acid, following Markovnikov's rule where the hydroxyl group adds to the more substituted carbon of the alkyne.

However, due to the toxicity of mercury, alternative gold- and platinum-catalyzed hydration methods have become more prevalent in modern organic synthesis. These methods often proceed under milder conditions and offer higher yields and selectivities. The general transformation is depicted below:

Reaction Scheme: 4-Ethynylbenzenesulfonyl chloride → 4-Acetylbenzenesulfonyl chloride

While direct literature on the hydration of 4-ethynylbenzenesulfonyl chloride is not extensively detailed, the reactivity of the ethynyl group in similar aromatic compounds suggests that this transformation is a feasible and predictable pathway for the synthesis of the corresponding acetyl derivative. The electron-withdrawing nature of the sulfonyl chloride group may influence the rate of hydration.

Transition-Metal Catalyzed Coupling Reactions (e.g., Sonogashira Coupling)

The terminal alkyne of 4-ethynylbenzenesulfonyl chloride is a prime substrate for Sonogashira coupling, a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

This reaction is instrumental in extending the carbon framework of the molecule, allowing for the introduction of various substituents. For instance, the coupling of 4-ethynylbenzenesulfonyl chloride with aryl iodides can generate more complex diarylacetylene structures. The reaction conditions, such as the choice of catalyst, base, and solvent, can be optimized to achieve high yields and minimize side reactions like the homocoupling of the terminal alkyne (Glaser coupling).

A typical Sonogashira coupling involving a derivative of 4-ethynylbenzenesulfonyl chloride is the reaction of 4-iodobenzenesulfonic acid with trimethylsilylacetylene, which is a precursor step in forming the ethynyl functionality. rsc.org This highlights the utility of palladium-copper catalysis in building the core structure. rsc.org

| Parameter | Condition | Purpose |

| Catalyst | PdCl₂(PPh₃)₂/CuI | To facilitate the carbon-carbon bond formation. |

| Base | Triethylamine (NEt₃) | To neutralize the HX by-product and facilitate catalyst regeneration. |

| Solvent | Anhydrous DMF or THF | To dissolve reactants and facilitate the reaction. |

| Temperature | Room Temperature to mild heating | To control the reaction rate and minimize side reactions. |

Cycloaddition Reactions, specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The ethynyl group of 4-ethynylbenzenesulfonyl chloride is a key functional handle for "click chemistry," particularly the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction with an organic azide leads to the formation of a stable 1,4-disubstituted 1,2,3-triazole ring.

This transformation is widely used in medicinal chemistry, chemical biology, and materials science for the conjugation of molecules. The sulfonyl chloride moiety can be reacted subsequently or prior to the cycloaddition, allowing for the creation of diverse molecular architectures. For example, 4-ethynylbenzenesulfonyl chloride can be used to synthesize sulfonyl triazole probes for chemoproteomic profiling. rsc.org In such applications, the sulfonyl chloride acts as a reactive group to target specific amino acid residues in proteins, while the alkyne is used for subsequent conjugation to a reporter tag (like a fluorophore) via CuAAC. rsc.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction typically employs a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, in a variety of solvents, including water. The resulting triazole linkage is exceptionally stable.

| Component | Example | Role |

| Copper Source | CuSO₄·5H₂O | Precursor to the active Cu(I) catalyst. |

| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to the active Cu(I) catalytic species. |

| Ligand | Tris(benzyltriazolylmethyl)amine (TBTA) | Stabilizes the Cu(I) catalyst and enhances reaction efficiency. |

| Solvent | t-BuOH/H₂O, DMF | Provides a medium for the reaction. |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For biological applications where the cytotoxicity of copper is a concern, the strain-promoted azide-alkyne cycloaddition (SPAAC) offers a catalyst-free alternative. In this case, the alkyne in 4-ethynylbenzenesulfonyl chloride would react with a strained cyclooctyne (B158145) derivative that is appended to the molecule of interest. While the terminal alkyne of 4-ethynylbenzenesulfonyl chloride is not "strained," it can readily react with a strained azide partner. However, the more common SPAAC pathway involves a strained alkyne reacting with a simple azide.

Advanced Applications in Organic and Supramolecular Chemistry

Application as a Core Building Block for Complex Molecular Architectures

The inherent reactivity of its two distinct functional groups makes 4-ethynylbenzenesulfonyl chloride a prime candidate for the construction of elaborate molecular frameworks. The sulfonyl chloride readily reacts with nucleophiles to form stable sulfonamide or sulfonate ester linkages, while the terminal alkyne provides a versatile handle for a variety of coupling and cycloaddition reactions.

Synthesis of Functionalized Sulfonamide Derivatives

The reaction of 4-ethynylbenzenesulfonyl chloride with primary and secondary amines is a straightforward and high-yielding method for the synthesis of a diverse range of functionalized sulfonamides. This reaction provides a modular approach to introduce the ethynylphenylsulfonyl motif into various molecular scaffolds. The resulting sulfonamides are not merely passive structures; the terminal alkyne group serves as a reactive center for further elaboration, enabling the creation of highly complex and functionalized molecules.

The general synthesis of these derivatives involves the reaction of 4-ethynylbenzenesulfonyl chloride with an amine in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), in an appropriate solvent like dichloromethane (B109758) or tetrahydrofuran (B95107). This reaction is typically efficient and proceeds under mild conditions.

| Amine Reactant | Resulting Sulfonamide | Key Feature |

| Primary Aliphatic Amine | N-Alkyl-4-ethynylbenzenesulfonamide | Introduces an alkyl chain with a terminal alkyne. |

| Aniline Derivative | N-Aryl-4-ethynylbenzenesulfonamide | Incorporates an aromatic system with a terminal alkyne. |

| Amino Acid Ester | N-(4-Ethynylphenylsulfonyl)amino acid ester | Enables the incorporation of the ethynyl (B1212043) functionality into peptides. |

| Heterocyclic Amine | N-(4-Ethynylphenylsulfonyl)heterocycle | Allows for the synthesis of sulfonamides bearing various heterocyclic moieties. |

This table showcases the versatility of 4-ethynylbenzenesulfonyl chloride in creating a variety of functionalized sulfonamide derivatives.

The true synthetic utility of these ethynyl-functionalized sulfonamides lies in the subsequent transformations of the alkyne group. This functionality can participate in a wide range of reactions, including the well-known copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, Sonogashira coupling, and various cycloaddition reactions. wikipedia.orglibretexts.orgorganic-chemistry.org This allows for the covalent attachment of a vast array of molecular entities, such as reporter groups, polymers, or other complex organic fragments, to the sulfonamide core.

Construction of Novel Macrocycles and Cage Compounds

The bifunctional nature of 4-ethynylbenzenesulfonyl chloride makes it an excellent monomer for the construction of novel macrocycles and cage-like structures. The directional nature of the sulfonyl group and the linear geometry of the ethynyl group can be exploited to create well-defined and shape-persistent architectures.

One common strategy involves the initial formation of sulfonamide linkages, followed by macrocyclization through reactions involving the terminal alkyne groups. For instance, a di-amine can be reacted with two equivalents of 4-ethynylbenzenesulfonyl chloride to produce a linear precursor containing two terminal alkynes. This precursor can then undergo intramolecular cyclization reactions, such as Glaser coupling or other alkyne-alkyne coupling reactions, to form a macrocycle.

Alternatively, the "click" reaction provides a powerful tool for the modular construction of macrocycles. nih.govnih.gov A linear precursor containing both an azide (B81097) and an alkyne can be synthesized using 4-ethynylbenzenesulfonyl chloride and an appropriate azido-functionalized amine. Subsequent intramolecular CuAAC reaction leads to the formation of a triazole-containing macrocycle. This approach is highly efficient and tolerant of a wide range of functional groups. While specific examples utilizing 4-ethynylbenzenesulfonyl chloride in the synthesis of complex cage compounds are not extensively documented in the reviewed literature, its potential for such applications is evident. The rigid and directional nature of the ethynylphenylsulfonyl unit makes it an ideal strut for the construction of three-dimensional architectures through multi-component self-assembly or stepwise covalent synthesis.

Strategies for Molecular Functionalization and Derivatization

The terminal alkyne of 4-ethynylbenzenesulfonyl chloride is a gateway to a multitude of functionalization strategies, allowing for the introduction of a wide variety of molecular features.

Introduction of Reporter Groups and Probes

The ability to introduce reporter groups, such as fluorescent dyes or biotin (B1667282) tags, is crucial for studying the localization, trafficking, and interactions of molecules in biological systems. The ethynyl group of 4-ethynylbenzenesulfonyl chloride provides a convenient handle for the attachment of such probes via "click" chemistry. nih.govnih.gov

For example, a biomolecule of interest containing an amino group can be labeled with 4-ethynylbenzenesulfonyl chloride. The resulting ethynyl-tagged biomolecule can then be reacted with an azide-functionalized fluorescent dye under CuAAC conditions. This results in the stable and specific covalent attachment of the fluorescent probe to the biomolecule. This strategy has been widely employed for the labeling of proteins, peptides, and other biologically relevant molecules.

| Reporter Group Type | Attachment Strategy | Application |

| Fluorescent Dye | CuAAC with azide-functionalized dye | Imaging and tracking of labeled molecules. |

| Biotin | CuAAC with azide-functionalized biotin | Affinity purification and detection. |

| Spin Label | CuAAC with azide-functionalized spin probe | Electron Paramagnetic Resonance (EPR) studies. |

| Photoaffinity Label | CuAAC with azide-functionalized photo-crosslinker | Identifying binding partners of a molecule of interest. |

This table illustrates the diverse reporter groups that can be introduced using the ethynyl functionality of 4-ethynylbenzenesulfonyl chloride via click chemistry.

Solid-Phase Synthesis Applications

Solid-phase synthesis is a powerful technique for the rapid and efficient preparation of libraries of compounds, particularly peptides and oligonucleotides. researchgate.netorganic-chemistry.org 4-Ethynylbenzenesulfonyl chloride can be effectively utilized in solid-phase synthesis to introduce a terminal alkyne at specific positions within a growing polymer chain.

In solid-phase peptide synthesis, for instance, an amino acid attached to a solid support can be reacted with 4-ethynylbenzenesulfonyl chloride to cap the N-terminus or to modify a side-chain amino group. The resulting resin-bound peptide will then bear a terminal alkyne. This alkyne can be used for on-resin cyclization to create cyclic peptides or for post-synthetic modification after cleavage from the resin. This approach allows for the generation of diverse peptide libraries with tailored properties.

Role in Ligand Design and Catalyst Precursor Development

The unique electronic and steric properties of the ethynylphenylsulfonyl group make 4-ethynylbenzenesulfonyl chloride a valuable building block in the design of ligands for metal catalysts. The sulfonamide nitrogen can act as a coordinating atom, while the ethynyl group can either directly coordinate to a metal center or serve as a point of attachment for other coordinating moieties.

Furthermore, the ethynyl group can be transformed into other functionalities that are known to be effective in catalysis. For example, Sonogashira coupling of a 4-ethynylbenzenesulfonyl chloride derivative with an appropriate aryl halide can lead to the formation of extended π-systems, which can be beneficial for catalytic activity. wikipedia.orglibretexts.org

While direct examples of catalyst precursors derived from 4-ethynylbenzenesulfonyl chloride are not abundant in the literature reviewed, the potential is significant. The modularity offered by the sulfonyl chloride and alkyne functionalities allows for the systematic variation of ligand architecture, which is a key aspect of catalyst development and optimization. The ability to fine-tune the steric and electronic environment around a metal center is crucial for controlling the activity and selectivity of a catalyst.

4-Ethynylbenzenesulfonyl chloride stands out as a remarkably versatile and powerful building block in the toolkit of synthetic chemists. Its bifunctional nature, combining the reactivity of a sulfonyl chloride with the synthetic versatility of a terminal alkyne, opens up a vast chemical space for the creation of complex and functional molecules. From the straightforward synthesis of functionalized sulfonamides to the intricate construction of macrocycles and its potential in ligand design, this compound offers a modular and efficient approach to advanced organic and supramolecular chemistry. The continued exploration of the reactivity of 4-ethynylbenzenesulfonyl chloride is poised to lead to the development of novel materials, probes, and catalysts with tailored properties and functions.

Interdisciplinary Research Applications

Chemical Biology and Bioconjugation Methodologies

In the realm of chemical biology, EBSC serves as a key building block for creating molecules designed to interact with and report on biological processes. Its bifunctional nature allows for the linkage of different molecular entities, a cornerstone of bioconjugation techniques. The sulfonyl chloride provides a reactive handle for attachment to amine-containing biomolecules, while the terminal alkyne is primed for bioorthogonal "click" chemistry reactions.

Bioorthogonal Click Chemistry Applications for Macromolecule Labeling

The ethynyl (B1212043) group of EBSC is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), two of the most prominent click chemistry reactions. nih.govnobelprize.org These reactions are characterized by their high efficiency, specificity, and biocompatibility, making them ideal for labeling complex biological macromolecules in their native environments. nih.govnih.gov

EBSC and its derivatives are instrumental in the functionalization of proteins and peptides. nih.gov The sulfonyl chloride moiety can react with primary amine groups present in the side chains of lysine (B10760008) residues or the N-terminus of a protein, thereby introducing a terminal alkyne handle onto the protein surface. This alkyne-tagged protein can then be subjected to click chemistry with an azide-bearing molecule of interest, such as a fluorophore, a biotin (B1667282) tag for affinity purification, or a drug molecule. broadpharm.com This strategy allows for the site-specific modification of proteins, enabling researchers to study protein function, track their localization within cells, and construct protein-drug conjugates. nih.govnih.gov For instance, a dual-labeled probe containing both biotin and a fluorescent reporter can be attached to an azide-tagged biomolecule, facilitating both affinity purification and visualization. broadpharm.com

| Reagent/Tag | Application | Benefit |

| Fluorophore | Protein tracking and imaging | Visualization of protein localization and dynamics |

| Biotin | Affinity purification | Isolation of specific proteins and their binding partners |

| Drug Molecule | Targeted drug delivery | Site-specific delivery of therapeutics to proteins of interest |

The principles of click chemistry enabled by EBSC are also applicable to the modification and labeling of nucleic acids. nih.govfishersci.comthermofisher.com While direct reaction of EBSC with nucleic acids is less common, it can be incorporated into nucleoside analogues or oligonucleotide probes during chemical synthesis. These alkyne-modified nucleic acids can then be "clicked" with azide-functionalized reporters. thermofisher.commerckmillipore.com This methodology is valuable for a range of applications, including the detection and tracking of specific DNA or RNA sequences within cells (e.g., via fluorescence in situ hybridization, FISH), and for studying nucleic acid-protein interactions. fishersci.commerckmillipore.com The ability to attach various tags allows for the purification, visualization, and functional analysis of specific nucleic acid molecules within complex biological mixtures. thermofisher.comnih.govnih.gov

Engineering the surface of cells and modifying membrane proteins are crucial for understanding cell-cell communication, signal transduction, and for therapeutic applications. EBSC-derived probes can be used to label cell surface proteins that possess accessible amine groups. Following the installation of the alkyne handle, the cell surface can be decorated with a variety of functional groups via click chemistry. This allows for the attachment of molecules that can modulate receptor activity, target cells for imaging or therapeutic intervention, or study the dynamics of membrane proteins. For example, G protein-coupled receptors (GPCRs), a major class of membrane proteins, have been targeted using ligand-directed labeling strategies that incorporate alkyne functionalities for subsequent click reactions. acs.orgnih.gov

Design and Synthesis of Chemical Probes for Biological Systems

The unique properties of the sulfonamide group, formed from the reaction of EBSC with an amine, combined with the versatility of the ethynyl group, make it an excellent scaffold for the design and synthesis of chemical probes. nih.govnih.gov These probes are small molecules designed to interact with specific biological targets and report on their activity or presence. nih.gov

Activity-based proteome profiling (ABPP) is a powerful chemical proteomic strategy that utilizes reactive chemical probes to covalently label active enzymes in complex biological systems. nih.govresearchgate.netnomuraresearchgroup.com EBSC can be used to generate sulfonamide-based probes for ABPP. The sulfonamide group can be designed to mimic a substrate or inhibitor of a target enzyme, while the ethynyl group serves as a reporter handle for downstream analysis. After the probe covalently modifies the active site of its target enzyme, the "clicked" on reporter tag (e.g., biotin or a fluorophore) allows for the identification and quantification of the labeled protein. This approach has been particularly useful for profiling the activity of enzyme classes such as metalloproteases. nih.gov While not directly based on EBSC, the design principles of using a reactive group coupled to a reporter tag are central to ABPP. nih.gov

Fluorescent and Affinity Labeling Agents

The development of fluorescent and affinity probes is crucial for understanding complex biological processes. 4-Ethynylbenzenesulfonyl chloride serves as a key building block in the synthesis of such probes. The sulfonyl chloride moiety allows for the covalent attachment of the molecule to proteins and other biomolecules containing free amine groups, such as lysine residues. Once attached, the terminal alkyne group provides a handle for the subsequent introduction of a reporter molecule, such as a fluorophore or a biotin tag, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

This two-step strategy offers several advantages. It allows for the labeling of biomolecules under mild, biocompatible conditions. Furthermore, the small size of the initial tag minimizes potential perturbation of the biomolecule's structure and function. Researchers can first install the alkyne tag and then introduce a variety of reporter groups, enabling a modular and flexible approach to biomolecule labeling.

Table 1: Key Features of 4-Ethynylbenzenesulfonyl Chloride in Labeling Applications

| Feature | Description |

| Bifunctionality | Possesses both a sulfonyl chloride for amine conjugation and an alkyne for click chemistry. |

| Specificity | The sulfonyl chloride reacts preferentially with amine groups. |

| "Clickable" Handle | The terminal alkyne allows for the efficient and specific attachment of reporter molecules. |

| Modular Approach | Enables a two-step labeling strategy, offering flexibility in probe design. |

Linker Chemistry in Advanced Molecular Assemblies for Research Purposes

Beyond simple labeling, 4-Ethynylbenzenesulfonyl chloride is instrumental in the construction of more complex, multi-component molecular assemblies for research purposes. Its role as a heterobifunctional linker enables the connection of two different molecular entities. For instance, it can be used to link a protein to another protein, a small molecule, or a solid support.

The synthetic strategy typically involves the initial reaction of the sulfonyl chloride with an amine-containing molecule. The resulting sulfonamide adduct, which now bears a terminal alkyne, can then be coupled to an azide-functionalized partner. This powerful "molecular glue" approach has been employed in various research contexts, including the development of antibody-drug conjugates (ADCs) for targeted therapy and the immobilization of proteins on surfaces for diagnostic applications. The stability of the resulting triazole ring formed during the click reaction ensures the integrity of the final molecular construct.

Materials Science and Polymer Chemistry

The versatility of 4-Ethynylbenzenesulfonyl chloride extends into the realm of materials science and polymer chemistry, where its unique reactivity is harnessed to create novel materials with tailored properties.

Functionalization of Polymer Chains and Surfaces

The modification of polymer chains and surfaces is essential for tuning their physical, chemical, and biological properties. 4-Ethynylbenzenesulfonyl chloride provides a convenient method for introducing alkyne functionalities onto polymers that possess amine groups. This "post-polymerization modification" allows for the transformation of existing polymers into "clickable" platforms.

For example, polymers containing primary or secondary amine side chains can be readily reacted with 4-Ethynylbenzenesulfonyl chloride to yield polymers decorated with pendant alkyne groups. These alkyne-functionalized polymers can then be further modified through click chemistry to attach a wide array of molecules, including bioactive peptides, drugs, or fluorophores. This approach has been utilized to create functional biomaterials, drug delivery systems, and sensors. Similarly, surfaces containing amine functionalities can be modified with 4-Ethynylbenzenesulfonyl chloride to create "clickable" surfaces for the immobilization of various molecules.

Synthesis of Monomers for Advanced Polymeric Materials

4-Ethynylbenzenesulfonyl chloride can also serve as a monomer or a precursor to monomers for the synthesis of advanced polymeric materials. By reacting the sulfonyl chloride group with an amine-containing molecule that also possesses a polymerizable group (e.g., a vinyl or acrylic group), novel monomers can be synthesized. These monomers, bearing a terminal alkyne, can then be polymerized to produce polymers with "clickable" side chains.

This strategy allows for the precise incorporation of alkyne functionalities into the polymer backbone during the polymerization process. The resulting polymers are valuable platforms for the creation of well-defined, functional materials through subsequent click chemistry modifications. This approach offers greater control over the density and distribution of functional groups compared to post-polymerization modification methods.

Integration into Supramolecular Polymer Systems

Supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions. 4-Ethynylbenzenesulfonyl chloride can be incorporated into molecules designed to participate in supramolecular assemblies. For instance, after reaction of the sulfonyl chloride with a suitable amine, the resulting molecule containing the ethynyl group can be designed to self-assemble into well-ordered structures such as micelles, vesicles, or fibers.

The presence of the alkyne functionality within these supramolecular structures provides a site for further chemical modification via click chemistry. This allows for the "functionalization" of the supramolecular assembly, enabling the attachment of guest molecules or the cross-linking of the assembly to enhance its stability. This integration of covalent modification with non-covalent self-assembly opens up new avenues for the creation of dynamic and responsive materials.

Theoretical and Computational Investigations of 4 Ethynylbenzenesulfonyl Chloride and Its Derivatives

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of 4-ethynylbenzenesulfonyl chloride is fundamental to understanding its reactivity. Computational methods, particularly density functional theory (DFT), are employed to analyze the distribution of electrons and the nature of chemical bonds within the molecule.

Key features of the electronic structure include the electron-withdrawing nature of the sulfonyl chloride group (-SO₂Cl) and the π-system of the benzene (B151609) ring and the ethynyl (B1212043) group (-C≡CH). The sulfonyl group significantly influences the electron density of the aromatic ring, which in turn affects the reactivity of the ethynyl moiety.

Molecular Orbital (MO) theory provides a more detailed picture of the electronic structure by describing the delocalized orbitals across the entire molecule. doi.orgnih.govyoutube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they are primarily involved in chemical reactions. In 4-ethynylbenzenesulfonyl chloride, the HOMO is typically localized on the ethynylbenzene portion of the molecule, while the LUMO is often centered around the sulfonyl chloride group. The energy gap between the HOMO and LUMO is a crucial parameter that correlates with the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Table 1: Calculated Electronic Properties of a Representative Aryl Sulfonyl Chloride (Note: This table presents illustrative data for a generic aryl sulfonyl chloride as specific data for 4-ethynylbenzenesulfonyl chloride is not readily available in the cited literature.)

| Property | Calculated Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 4.5 D |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an invaluable tool for elucidating the mechanisms of reactions involving 4-ethynylbenzenesulfonyl chloride. The sulfonyl chloride group is a primary site for nucleophilic attack. Mechanistic studies on arenesulfonyl chlorides have proposed both SN2-like and addition-elimination pathways for nucleophilic substitution at the sulfur atom. koreascience.krmdpi.comresearchgate.netnih.gov

DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. mdpi.comnih.gov For the reaction of 4-ethynylbenzenesulfonyl chloride with a nucleophile, computational studies can help determine whether the reaction proceeds through a single transition state (SN2) or involves the formation of a pentacoordinate sulfurane intermediate (addition-elimination). The nature of the nucleophile, the solvent, and the substituents on the aromatic ring can all influence the preferred reaction pathway. The presence of the ethynyl group can modulate the electrophilicity of the sulfur atom and potentially influence the stability of any intermediates or transition states.

For instance, in the chloride-chloride exchange reaction in arenesulfonyl chlorides, DFT studies have shown that the reaction proceeds via a single transition state, consistent with an SN2 mechanism. mdpi.comresearchgate.netnih.gov The calculations also revealed that electron-withdrawing substituents on the aromatic ring increase the reaction rate, a finding that is relevant to the 4-ethynylbenzenesulfonyl chloride system. mdpi.comresearchgate.net

Prediction of Spectroscopic Properties and Reactivity Profiles

Computational methods can accurately predict various spectroscopic properties of 4-ethynylbenzenesulfonyl chloride, which can aid in its experimental characterization.

Infrared (IR) Spectroscopy: Calculations of vibrational frequencies can predict the positions of characteristic IR absorption bands. For 4-ethynylbenzenesulfonyl chloride, key predicted peaks would include the stretching vibrations of the C≡C triple bond, the S=O double bonds of the sulfonyl group, and the C-H bond of the terminal alkyne.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of chemical shifts (¹H and ¹³C) can assist in the assignment of experimental NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule.

Reactivity profiles can also be predicted computationally. By calculating parameters such as electrostatic potential maps and Fukui functions, regions of the molecule that are most susceptible to electrophilic or nucleophilic attack can be identified. For 4-ethynylbenzenesulfonyl chloride, the electrostatic potential map would likely show a positive potential around the sulfur atom of the sulfonyl chloride group, indicating its electrophilic nature, and a negative potential associated with the π-system of the alkyne.

Table 2: Illustrative Predicted Spectroscopic Data for 4-Ethynylbenzenesulfonyl Chloride (Note: This table presents expected ranges and types of spectroscopic data that can be obtained from computational studies.)

| Spectroscopic Technique | Predicted Data Type | Expected Region/Value |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | C≡C stretch: ~2100-2150S=O stretch: ~1350-1380 & 1160-1180≡C-H stretch: ~3300 |

| ¹H NMR | Chemical Shift (ppm) | Aromatic protons: 7.5-8.2Alkynyl proton: ~3.5 |

| ¹³C NMR | Chemical Shift (ppm) | Aromatic carbons: 120-140Alkynyl carbons: 80-90 |

Molecular Dynamics Simulations of Interactions with Other Chemical Entities

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of 4-ethynylbenzenesulfonyl chloride and its interactions with other molecules, such as solvents or reactants, over time. doi.org While specific MD simulations on 4-ethynylbenzenesulfonyl chloride are not extensively documented in the literature, the methodology has been widely applied to similar aromatic sulfonyl compounds. nih.gov

MD simulations can be used to study:

Solvation: How the molecule is solvated in different solvents, which can affect its reactivity.

Conformational Analysis: The flexibility of the molecule and the preferred orientations of its functional groups.

Binding Interactions: How derivatives of 4-ethynylbenzenesulfonyl chloride, such as sulfonamides, might interact with biological macromolecules like proteins. doi.orgnih.gov In such studies, MD simulations can reveal the stability of the ligand-protein complex, identify key interacting amino acid residues, and calculate binding free energies. doi.orgnih.gov

For example, MD simulations of aryl sulfonamide inhibitors have been used to understand their binding modes within the active sites of enzymes, providing valuable information for the design of new drugs. doi.orgnih.gov Similar approaches could be applied to derivatives of 4-ethynylbenzenesulfonyl chloride to explore their potential in various applications.

Advanced Analytical Methodologies Utilizing 4 Ethynylbenzenesulfonyl Chloride

Derivatization for Enhanced Spectroscopic Detection and Quantification

Chemical derivatization is a well-established strategy to improve the analytical characteristics of target molecules that may otherwise exhibit poor detection sensitivity or chromatographic behavior. nih.govnih.gov 4-Ethynylbenzenesulfonyl chloride is a reagent designed for this purpose, featuring two reactive sites that can be exploited for enhanced analysis.

The primary reaction site is the sulfonyl chloride (-SO₂Cl) group. This functional group reacts readily with nucleophilic moieties such as the hydroxyl groups of phenols and the primary or secondary amine groups of various analytes. This reaction forms a stable sulfonamide or sulfonate ester linkage, respectively. The derivatization process serves multiple purposes: it can increase the molecular weight of small analytes, shifting their mass-to-charge ratio (m/z) to a region of the mass spectrum with less background interference, and it can improve the ionization efficiency of the analyte, leading to a stronger signal. mdpi.com

The second functional group, the terminal ethynyl (B1212043) (-C≡CH) group, provides a handle for subsequent bioorthogonal "click chemistry" reactions. This feature is particularly powerful, allowing for a two-step derivatization strategy where an analyte is first tagged with the 4-ethynylbenzenesulfonyl moiety and then "clicked" to a reporter molecule, such as a fluorophore, for enhanced optical detection. biotium.comnih.gov

In the realm of chromatography, particularly when coupled with mass spectrometry, derivatization is a key tool for overcoming challenges associated with analyzing polar, low-molecular-weight compounds. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

The use of sulfonyl chloride reagents to derivatize phenols and steroids for LC-MS analysis is a well-documented technique for enhancing detection sensitivity. nih.gov For instance, derivatization can introduce a group with high proton affinity, which significantly improves ionization in positive-ion electrospray ionization (ESI). nih.govnih.gov While direct applications of 4-ethynylbenzenesulfonyl chloride are not extensively reported, its function is analogous to other sulfonyl chlorides like Dansyl chloride or 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC). nih.gov

The derivatization reaction with 4-ethynylbenzenesulfonyl chloride would proceed by tagging analytes containing primary/secondary amines or phenolic hydroxyl groups. This covalent modification improves chromatographic retention on reversed-phase columns and, more importantly, enhances the MS/MS signal. The resulting derivative can be designed to produce specific, characteristic fragment ions upon collision-induced dissociation (CID), which is highly beneficial for selective and quantitative analysis using Multiple Reaction Monitoring (MRM) mode. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

For GC-MS analysis, analytes must be volatile and thermally stable. Many biologically relevant molecules are not suitable for direct GC-MS analysis due to their polarity and low volatility. Derivatization is employed to convert these polar functional groups into less polar, more volatile derivatives. A simple derivatization technique using 1-propanol (B7761284) in pyridine (B92270) has been developed for the GC-MS analysis of various chloride compounds. rsc.org While sulfonyl chlorides are more commonly associated with LC-MS, the principle of reducing polarity applies. The reaction of 4-ethynylbenzenesulfonyl chloride with polar analytes would increase their volatility, making them amenable to GC separation and subsequent mass spectrometric detection. rsc.org

Table 1: Potential Chromatographic Enhancements with 4-Ethynylbenzenesulfonyl Chloride Derivatization

| Parameter | Enhancement Achieved | Rationale |

|---|---|---|

| LC Retention | Increased retention time on reversed-phase columns | The non-polar phenyl and ethynyl groups increase the hydrophobicity of the derivatized analyte. |

| MS Ionization | Improved signal intensity (ESI+) | The sulfonyl group can enhance proton affinity, leading to more efficient ionization. nih.govnih.gov |

| MS/MS Selectivity | Generation of specific fragment ions | The derivative produces a predictable fragmentation pattern, allowing for highly selective MRM assays. nih.gov |

| Analyte Volatility (for GC) | Increased volatility | Capping polar amine and hydroxyl groups with the bulky sulfonyl derivative reduces intermolecular hydrogen bonding. rsc.org |

The true novelty of 4-ethynylbenzenesulfonyl chloride lies in its terminal alkyne group, which serves as a platform for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. sigmaaldrich.com This reaction allows the tagged analyte to be conjugated to a second molecule that carries an azide (B81097) (-N₃) group. This two-step process opens the door to significant enhancement in optical spectroscopy.

The strategy is as follows:

Initial Derivatization: The analyte of interest (e.g., a phenol (B47542) or amine) is reacted with 4-ethynylbenzenesulfonyl chloride. The analyte is now tagged with an alkyne group.

Click Reaction: The alkyne-tagged analyte is then reacted with an azide-containing fluorophore (a fluorescent dye with an azide functional group). jenabioscience.com

This reaction forms a stable triazole ring, covalently linking the analyte to the highly fluorescent molecule. The result is a dramatic increase in the ability to detect and quantify the analyte using fluorescence-based techniques, such as high-performance liquid chromatography with fluorescence detection (HPLC-FLD) or capillary electrophoresis with laser-induced fluorescence (CE-LIF). biotium.comnih.gov This method effectively allows the analyte to "borrow" the strong spectroscopic properties of the fluorescent dye. A wide variety of alkyne-containing fluorescent dyes are commercially available, covering the full UV-Vis spectrum. jenabioscience.com

Table 2: Example of Alkyne-Containing Fluorescent Dyes for Click Chemistry

| Dye Class | Excitation (nm) | Emission (nm) |

|---|---|---|

| FAM Alkyne | 490 | 513 |

| TAMRA Alkyne | 556 | 563 |

| Sulfo-Cy3 Alkyne | 553 | 566 |

| Sulfo-Cy5 Alkyne | 647 | 663 |

Data sourced from commercially available dye specifications. jenabioscience.com

Standardization and Validation of Analytical Protocols

The development of any new analytical method, including one based on derivatization with 4-ethynylbenzenesulfonyl chloride, requires rigorous validation to ensure its reliability, consistency, and fitness for purpose. slideshare.netpropharmagroup.com The validation process establishes through documented evidence that the analytical procedure provides trustworthy results. scribd.com According to International Conference on Harmonisation (ICH) guidelines, several key parameters must be assessed. propharmagroup.comresearchgate.net

Specificity/Selectivity: This parameter ensures that the analytical signal is unequivocally attributable to the analyte of interest. In a derivatization-based method, this involves demonstrating that the reagent does not react with matrix components to produce interfering signals and that the derivatives of closely related compounds can be chromatographically separated. researchgate.net

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing samples with known concentrations (e.g., spiked matrix samples) and calculating the percent recovery.

Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net For derivatization methods designed to enhance sensitivity, establishing a low LOQ is a primary goal.

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, reaction temperature, reagent concentration). It provides an indication of the method's reliability during routine use.

A complete validation package would include a detailed protocol, all raw and processed data (including failed runs), and a final validation report summarizing the findings against predefined acceptance criteria. propharmagroup.comcampilab.by

Development of New Analytical Reagents

4-Ethynylbenzenesulfonyl chloride itself can be considered a foundational platform for the development of more complex and specialized analytical reagents. Its bifunctional nature allows it to act as a versatile building block in organic synthesis.

By leveraging the reactivity of its two functional groups, chemists can synthesize a new generation of probes and tags. For example:

Pre-functionalized Fluorophores: Instead of a two-step click reaction, one could first react 4-ethynylbenzenesulfonyl chloride with an azide-containing fluorophore. The resulting molecule would be a fluorescent sulfonyl chloride reagent, ready for one-step derivatization of amines and phenols, combining the benefits of sulfonyl chloride reactivity with inherent fluorescence.

Mass-Tagging Reagents: The ethynyl group can be reacted with small, azide-functionalized molecules containing unique isotopic signatures (e.g., incorporating ¹³C or ¹⁵N). The resulting sulfonyl chloride reagent would then be used to derivatize analytes, introducing a specific mass tag that can be easily identified and quantified in complex mixtures via mass spectrometry.

Affinity Probes: The ethynyl group can be used to attach the 4-ethynylbenzenesulfonyl moiety to a larger molecule with specific binding properties (e.g., biotin). The resulting reagent could then be used to selectively label and enrich target proteins or other biomolecules via the reactive sulfonyl chloride group, facilitating their isolation and analysis.

The synthesis of N,4-Diethynyl-N-methylbenzenesulfonamide, which starts from 4-ethynylbenzenesulfonyl chloride, illustrates its utility as a precursor in creating more complex molecules for scientific research. This capacity for modification underscores its potential in the ongoing development of novel analytical tools.

Future Research Directions and Emerging Paradigms

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of sulfonyl chlorides can be hazardous, often involving highly reactive and corrosive reagents. researchgate.netnih.gov Flow chemistry offers a safer and more efficient alternative to traditional batch processes by utilizing continuous, small-volume reactions. researchgate.netnih.gov This methodology has been successfully applied to the synthesis of various aryl sulfonyl chlorides, demonstrating improved safety, higher yields, and better process control. researchgate.netnih.govsysrevpharm.org

The integration of 4-ethynylbenzenesulfonyl chloride synthesis into automated flow chemistry platforms is a promising future direction. Such systems, which can incorporate real-time monitoring and automated optimization, would enable the on-demand and scalable production of this valuable building block. researchgate.net Automated platforms can precisely control reaction parameters such as temperature, pressure, and stoichiometry, which is crucial for handling the reactive sulfonyl chloride moiety while preserving the terminal alkyne. researchgate.net This approach not only enhances safety and efficiency but also facilitates the rapid generation of derivatives for screening in various applications. researchgate.netiosrjournals.org

Table 1: Comparison of Batch vs. Flow Synthesis for Aryl Sulfonyl Chlorides

| Parameter | Batch Synthesis | Flow Synthesis |

| Safety | Higher risk due to large volumes of hazardous reagents. researchgate.net | Improved safety through small reaction volumes and better heat transfer. researchgate.netnih.gov |

| Process Control | More challenging to control exotherms and mixing. researchgate.net | Precise control over temperature, pressure, and residence time. researchgate.net |

| Scalability | Scaling up can be complex and introduce new safety hazards. researchgate.net | Readily scalable by extending the operation time. researchgate.net |

| Yield & Purity | Can be variable, with potential for side product formation. researchgate.net | Often results in higher yields and purity due to optimized conditions. researchgate.netsysrevpharm.org |

Sustainable and Green Chemistry Approaches in Synthesis and Application

Future research will likely focus on adapting such green principles to the synthesis of 4-ethynylbenzenesulfonyl chloride. This could involve exploring alternative chlorinating agents that are less corrosive and produce fewer toxic byproducts. Furthermore, the use of water as a solvent, where feasible, is a key goal in green chemistry. dntb.gov.ua The development of catalytic systems that can operate in aqueous media would be a significant advancement.

Expansion into Novel Bio-conjugation Linkers and Modalities

The terminal alkyne group of 4-ethynylbenzenesulfonyl chloride makes it an ideal candidate for use in "click chemistry," a set of powerful and highly efficient reactions for joining molecules together. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction that forms a stable triazole linkage. This reaction is bio-orthogonal, meaning it can occur in complex biological environments without interfering with native biochemical processes.

This reactivity is particularly valuable in the field of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells. researchgate.netiosrjournals.org The linker plays a crucial role in the stability and efficacy of the ADC. nih.gov 4-Ethynylbenzenesulfonyl chloride can serve as a precursor to novel linkers. The sulfonyl chloride can be reacted with a suitable functional group on a drug molecule, and the alkyne can then be used to attach this drug-linker construct to an azide-modified antibody via CuAAC. This modular approach allows for the rapid synthesis and screening of a wide variety of ADCs. nih.goviosrjournals.org

Future research will likely explore the development of more sophisticated linkers derived from 4-ethynylbenzenesulfonyl chloride, potentially incorporating cleavable moieties that release the drug only upon reaching the target cell.

Exploration in Catalytic Systems (e.g., as a ligand component)

The derivatization of 4-ethynylbenzenesulfonyl chloride into sulfonamides or other structures opens up possibilities for its use as a ligand in transition metal catalysis. The sulfonamide nitrogen, along with other potential coordinating atoms within the molecule, can bind to a metal center, influencing its catalytic activity. The electronic properties of the arylsulfonyl group can be tuned to modulate the reactivity of the metal complex.

While direct catalytic applications of ligands derived from 4-ethynylbenzenesulfonyl chloride are still an emerging area, related sulfonyl-containing ligands have been used in various catalytic transformations, including cross-coupling reactions. researchgate.net For instance, nickel-catalyzed cross-coupling reactions have been developed using arylsulfonyl chlorides as coupling partners. researchgate.net The ability to create bidentate or polydentate ligands by reacting the sulfonyl chloride and further modifying the alkyne group provides a versatile platform for designing new catalysts. The alkyne itself can also participate in organometallic reactions or serve as a point of attachment to a solid support for catalyst immobilization.

Future investigations will likely focus on synthesizing and characterizing metal complexes of ligands derived from 4-ethynylbenzenesulfonyl chloride and evaluating their performance in a range of catalytic reactions, such as C-C and C-N bond formation.

Q & A

Q. What are the standard synthetic routes for preparing 4-ethynylbenzenesulfonyl chloride, and how can purity be optimized?

- Methodological Answer : A common approach involves chlorosulfonation of 4-ethynylbenzene derivatives using chlorosulfonic acid under controlled anhydrous conditions . Post-reaction, the crude product is purified via recrystallization (e.g., using dichloromethane/hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity is confirmed by thin-layer chromatography (TLC) and quantified via HPLC (C18 column, acetonitrile/water mobile phase). For ethynyl group introduction, Sonogashira coupling of 4-iodobenzenesulfonyl chloride with acetylene derivatives may be employed, followed by deprotection .

Q. What spectroscopic techniques are critical for characterizing 4-ethynylbenzenesulfonyl chloride?

- Methodological Answer : Key techniques include:

- <sup>1</sup>H/<sup>13</sup>C NMR : Ethynyl protons appear as a singlet near δ 3.0–3.5 ppm, while sulfonyl chloride groups influence aromatic proton shifts (δ 7.5–8.5 ppm) .

- FT-IR : Strong S=O stretches at ~1360 cm⁻¹ and 1170 cm⁻¹; C≡C stretch at ~2100 cm⁻¹ .

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z corresponding to C₈H₅ClO₂S (exact mass calculated: 200.94 g/mol) .

Q. What are the recommended safety protocols for handling 4-ethynylbenzenesulfonyl chloride?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation .

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

- Storage : Keep in airtight containers under inert gas (argon) at 2–8°C to prevent hydrolysis .

Q. How is 4-ethynylbenzenesulfonyl chloride utilized in sulfonamide synthesis?

- Methodological Answer : React with amines (1:1.2 molar ratio) in anhydrous THF at 0°C→RT for 12–24 hours. Quench with ice water, extract with DCM, and purify via crystallization. Monitor reaction progress by TLC (Rf ~0.5 in ethyl acetate/hexane). Yields typically range from 60–85%, depending on amine nucleophilicity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 4-ethynylbenzenesulfonyl chloride in nucleophilic substitutions?

- Methodological Answer : The sulfonyl chloride group undergoes SN2-like mechanisms with amines, where the leaving group (Cl⁻) is displaced by the nucleophile. Kinetic studies (e.g., using <sup>35</sup>Cl NMR) reveal rate dependence on solvent polarity (faster in DMF vs. THF) and amine pKa. Computational studies (DFT, B3LYP/6-31G*) show electron-withdrawing ethynyl groups enhance electrophilicity at sulfur .

Q. How can computational chemistry predict the reactivity of 4-ethynylbenzenesulfonyl chloride in bioconjugation?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., Gaussian 16) model transition states for reactions with biomolecules. Parameters:

Q. How can researchers resolve contradictions in reported reaction yields for sulfonate ester formation?

- Methodological Answer : Variability often arises from moisture sensitivity or competing hydrolysis. Optimize by:

Q. What strategies enable the use of 4-ethynylbenzenesulfonyl chloride in bioorthogonal chemistry?

- Methodological Answer : The ethynyl group participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . Protocol:

React with azide-functionalized biomolecules (e.g., peptides) in PBS buffer (pH 7.4) with CuSO4/sodium ascorbate.

Purify conjugates via size-exclusion chromatography.

Applications include fluorescent probe synthesis and antibody-drug conjugates .

Q. How should researchers address discrepancies in melting point data for derivatives?

- Methodological Answer : Variations may stem from polymorphism or impurities. Standardize by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.